(2E)-3-(2-CHLOROPHENYL)-2-PHENYL-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE
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Overview
Description
(2E)-3-(2-Chlorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chlorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 2-chlorobenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide, to form the enamine intermediate.
Addition of Pyridin-4-ylmethylamine: The enamine intermediate is then reacted with pyridin-4-ylmethylamine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Chlorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(2-Chlorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2E)-3-(2-Chlorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: can be compared with similar compounds such as:
(2E)-3-(2-Bromophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-3-(2-Fluorophenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
(2E)-3-(2-Methylphenyl)-2-phenyl-N-[(pyridin-4-yl)methyl]prop-2-enamide: Similar structure but with a methyl group instead of chlorine.
These compounds share structural similarities but differ in their chemical and biological properties due to the different substituents on the phenyl ring.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-20-9-5-4-8-18(20)14-19(17-6-2-1-3-7-17)21(25)24-15-16-10-12-23-13-11-16/h1-14H,15H2,(H,24,25)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXSFXVISEERZ-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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